Cas no 81481-14-3 ((2R,3S,24S)-2,3-isopropylidenedioxy-24-ethyl-6,6-ethylenedioxy-5α-cholestan-22(E)-ene)

81481-14-3 structure
Nom du produit:(2R,3S,24S)-2,3-isopropylidenedioxy-24-ethyl-6,6-ethylenedioxy-5α-cholestan-22(E)-ene
Numéro CAS:81481-14-3
Le MF:C34H56O4
Mégawatts:528.806051254272
CID:3048003
(2R,3S,24S)-2,3-isopropylidenedioxy-24-ethyl-6,6-ethylenedioxy-5α-cholestan-22(E)-ene Propriétés chimiques et physiques
Nom et identifiant
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- (2R,3S,24S)-2,3-isopropylidenedioxy-24-ethyl-6,6-ethylenedioxy-5α-cholestan-22(E)-ene
- (2R,3S,22E)-2,3-isopropylidenedioxy-6,6-ethylenedioxy-5α-stigmast-22-ene;6,6-ethylenedioxy-2α,3α-isopropylidenedioxy-24S-ethyl-5α-cholest-22E-ene;
- Stigmast-22-en-6-one, 2,3-[(1-methylethylidene)bis(oxy)]-, cyclic 1,2-ethanediyl acetal, (2α,3α,5α,22E)- (9CI)
- Stigmast-22-en-6-one, 2,3-[(1-methylethylidene)bis(oxy)]-, cyclic 1,2-ethanediyl acetal, (2α,3α,5α,22E)-
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- Piscine à noyau: 1S/C34H56O4/c1-9-23(21(2)3)11-10-22(4)25-12-13-26-24-19-34(35-16-17-36-34)30-18-28-29(38-31(5,6)37-28)20-33(30,8)27(24)14-15-32(25,26)7/h10-11,21-30H,9,12-20H2,1-8H3/b11-10+/t22-,23-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1
- La clé Inchi: JXKIUATYNRNFTR-WGUWVWTGSA-N
- Sourire: C[C@]12C[C@@]3([H])OC(O[C@@]3([H])C[C@]1([H])C1(OCCO1)C[C@@]1([H])[C@]3([H])CC[C@@]([H])([C@]3(CC[C@]21[H])C)[C@H](C)/C=C/[C@@H](CC)C(C)C)(C)C
Propriétés calculées
- Qualité précise: 528.41800
Propriétés expérimentales
- Dense: 1.06±0.1 g/cm3(Predicted)
- Point d'ébullition: 572.6±50.0 °C(Predicted)
- Le PSA: 36.92000
- Le LogP: 8.00280
(2R,3S,24S)-2,3-isopropylidenedioxy-24-ethyl-6,6-ethylenedioxy-5α-cholestan-22(E)-ene Littérature connexe
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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